![molecular formula C15H21N7O B3822766 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide](/img/structure/B3822766.png)
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide
Übersicht
Beschreibung
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound A has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and recurrence.
Wirkmechanismus
The mechanism of action of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A involves the inhibition of the STAT3 signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. This compound A binds to the SH2 domain of STAT3, preventing its activation and subsequent translocation to the nucleus, where it regulates the expression of genes involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound A has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. This compound A has also been shown to modulate the immune system, enhancing the activity of immune cells that are responsible for recognizing and eliminating cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. Additionally, its mechanism of action is well understood, which makes it an attractive target for drug development. However, one of the limitations of this compound A is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}hydrazinecarboxamide A. One direction is the development of more potent and selective analogs of this compound A that can overcome its limitations, such as low solubility. Another direction is the investigation of the potential of this compound A in combination with other anti-cancer agents, which may enhance its anti-tumor activity. Additionally, the study of this compound A in preclinical animal models and clinical trials may provide valuable insights into its safety and efficacy as a potential cancer therapy.
Eigenschaften
IUPAC Name |
[[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-10-6-5-7-11(2)12(10)22-13(17-20-21-22)15(8-3-4-9-15)19-18-14(16)23/h5-7,19H,3-4,8-9H2,1-2H3,(H3,16,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVAOPSRWYWXOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


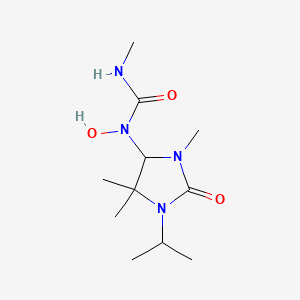
![N-(4-chlorophenyl)-N'-[3-(3,4-dichlorophenyl)-1,5,5-trimethyl-2-oxo-4-imidazolidinyl]urea](/img/structure/B3822690.png)
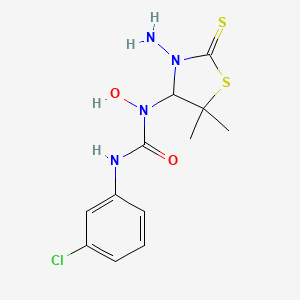
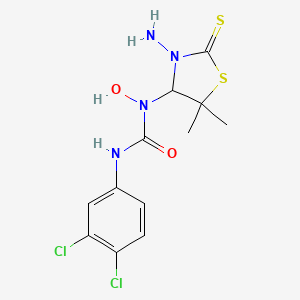
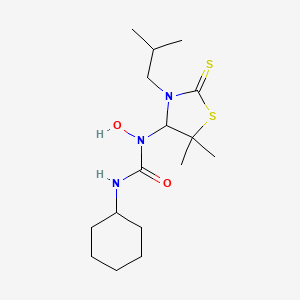
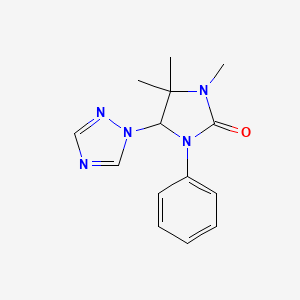
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-2-methoxyaniline](/img/structure/B3822717.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-ethoxyaniline](/img/structure/B3822718.png)
![1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine](/img/structure/B3822724.png)
amino]cyclopentanecarboxamide](/img/structure/B3822763.png)
amino]cyclohexanecarboxamide](/img/structure/B3822764.png)
methyl]morpholine](/img/structure/B3822770.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methylaniline](/img/structure/B3822787.png)
